molecular formula C18H28N2O5 B14788094 (4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester

(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester

Cat. No.: B14788094
M. Wt: 352.4 g/mol
InChI Key: KUSHARYVBOJNRV-UHFFFAOYSA-N
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Description

(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a benzyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester typically involves multiple steps One common method starts with the protection of an amino group using the tert-butoxycarbonyl (Boc) group

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate.

    Introduction of Hydroxymethyl Group: This step involves the reaction of the protected amine with formaldehyde under basic conditions to introduce the hydroxymethyl group.

    Formation of Benzyl Ester: The final step involves the esterification of the carboxylic acid with benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, and the benzyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and sodium hydroxide (NaOH) for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Free amine and carboxylic acid.

Scientific Research Applications

(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of prodrugs and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester involves its ability to undergo various chemical transformations. The Boc group provides protection to the amino group, allowing selective reactions at other functional groups. The benzyl ester can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-Hydroxycarbamate: Similar in structure but lacks the benzyl ester group.

    tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate: Contains a similar Boc protecting group but has different substituents.

Uniqueness

(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl N-[1-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentan-2-yl]carbamate

InChI

InChI=1S/C18H28N2O5/c1-18(2,3)25-16(22)19-11-7-10-15(12-21)20-17(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,21H,7,10-13H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

KUSHARYVBOJNRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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